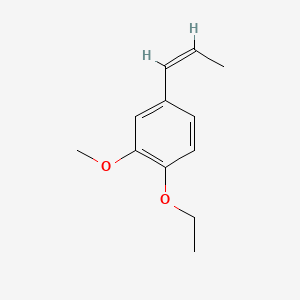

1-Ethoxy-2-methoxy-4-(1-propenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

149849-39-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-ethoxy-2-methoxy-4-[(Z)-prop-1-enyl]benzene |

InChI |

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4- |

InChI Key |

AOSKXPFBGRLCEG-XQRVVYSFSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\C)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)OC |

melting_point |

63 - 64 °C |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H16O2 | nih.gov |

| Molecular Weight | 192.25 g/mol | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point ((Z)-isomer) | 63 - 64 °C | nih.gov |

| XLogP3 | 3.2 | nih.gov |

Solubility Profile

Specific solubility data for 1-ethoxy-2-methoxy-4-(1-propenyl)benzene (B12730761) is not widely published. However, based on its structure, it is expected to be soluble in organic solvents and have low solubility in water.

Stereoisomerism and Geometric Isomerism

This compound exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the propenyl group. This results in two isomers:

(E)-isomer (trans): The methyl group and the benzene (B151609) ring are on opposite sides of the double bond.

(Z)-isomer (cis): The methyl group and the benzene ring are on the same side of the double bond.

The IUPAC names for these isomers are (E)-1-ethoxy-2-methoxy-4-(1-propenyl)benzene and (Z)-1-ethoxy-2-methoxy-4-(1-propenyl)benzene, respectively. nih.govnih.gov

Synthesis and Manufacturing

Common Synthesis Routes (e.g., Williamson Ether Synthesis)

A primary method for synthesizing 1-ethoxy-2-methoxy-4-(1-propenyl)benzene (B12730761) involves a two-step process starting from eugenol (B1671780). First, eugenol undergoes isomerization to form isoeugenol (B1672232), which repositions the double bond to be in conjugation with the benzene (B151609) ring. chemicalbook.com This is typically achieved using a base or a transition metal catalyst. chemicalbook.com The resulting isoeugenol is then ethylated via a Williamson ether synthesis. In this step, the phenolic hydroxyl group of isoeugenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as diethyl sulfate (B86663) or an ethyl halide, to form the ether linkage. mdpi.com

Industrial-Scale Manufacturing Processes

For industrial production, a one-step method has been developed that combines the isomerization and ethylation steps. google.com This process uses eugenol and diethyl carbonate (DEC) as the starting materials. google.com The reaction is catalyzed by a combination of a solid base and a phase transfer catalyst. google.com This method is considered a greener alternative as it avoids the use of toxic reagents like diethyl sulfate. google.com The use of reactive distillation allows for the continuous removal of byproducts, driving the reaction towards the desired product. google.com

Key Precursors and Reagents

The key precursors and reagents in the synthesis of this compound are:

Eugenol: The primary starting material, which is a naturally occurring compound. researchgate.net

Isoeugenol: An intermediate formed by the isomerization of eugenol. chemicalbook.com

Ethylating agents: Diethyl carbonate (a greener option) or diethyl sulfate/ethyl halides (traditional reagents). mdpi.comresearchgate.net

Catalysts: Solid bases (e.g., KF/γ-Al2O3), phase transfer catalysts, and isomerization catalysts (e.g., rhodium compounds). mdpi.comchemicalbook.comgoogle.com

Bases: Strong bases like sodium hydroxide (B78521) or potassium hydroxide are used to deprotonate the phenolic hydroxyl group in the Williamson ether synthesis.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the theoretical investigation of organic molecules. These methods allow for the detailed analysis of molecular geometry, vibrational modes, and thermodynamic stability.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene (B12730761), geometry optimization is performed to locate the minimum energy structure on the potential energy surface. This process involves systematically adjusting the atomic coordinates to find the arrangement with the lowest electronic energy, which corresponds to the most stable conformation of the molecule at 0 Kelvin.

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311G(d,p). The B3LYP functional is known for its reliability in predicting the geometries of organic compounds. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. For instance, the planarity of the benzene (B151609) ring and the orientation of the ethoxy, methoxy (B1213986), and propenyl substituents are determined through this process. Similar calculations on related compounds, such as 2-Methoxy-4-(prop-1-en-1-yl)phenol (Isoeugenol), have demonstrated the effectiveness of this methodology in accurately predicting molecular geometries. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (methoxy) | ~1.36 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| C=C (propenyl) | ~1.34 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-O-C (ethoxy) | Varies with conformation |

| C-C-C=C (propenyl) | ~180° (for trans isomer) |

Note: The values in this table are illustrative and based on typical results for similar substituted benzene derivatives, as specific published data for this compound is not available.

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes. PED provides a quantitative measure of the contribution of each internal coordinate (such as a bond stretch or angle bend) to a given normal mode of vibration. This allows for a detailed and unambiguous assignment of the spectral bands. For example, characteristic frequencies for the C-H stretching of the aromatic ring, the stretching of the C=C bond in the propenyl group, and the C-O stretching of the ether linkages can be identified. Studies on analogous molecules like 4-ethoxybenzaldehyde (B43997) have shown excellent agreement between calculated and experimental spectra, validating the theoretical approach. mdpi.com

Table 2: Selected Calculated Vibrational Frequencies and PED Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) |

| ~3100-3000 | Aromatic C-H Stretch | C-H str (95%) |

| ~2980-2850 | Aliphatic C-H Stretch | CH₃/CH₂ str (90%) |

| ~1650 | C=C Stretch (propenyl) | C=C str (85%) |

| ~1600, ~1500 | Aromatic C-C Stretch | C-C str (ring) (80%) |

| ~1250 | Asymmetric C-O-C Stretch | C-O str (ether) (70%) |

| ~1040 | Symmetric C-O-C Stretch | C-O str (ether) (65%) |

Note: The data presented are representative and intended to illustrate the type of information obtained from vibrational analysis.

The vibrational frequency calculations also provide the necessary data to compute various thermochemical properties of the molecule at different temperatures. These properties are derived from statistical mechanics and are crucial for understanding the thermodynamic stability and reactivity of the compound. Key thermochemical parameters include:

Zero-point vibrational energy (ZPVE): The energy of the molecule at absolute zero due to its vibrational motion.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

These properties are typically calculated at a standard state (e.g., 298.15 K and 1 atm). The temperature dependence of these properties can also be determined, providing valuable information for chemical process design and analysis. The NIST Chemistry WebBook provides thermochemical data for many related compounds, which can serve as a benchmark for theoretical calculations. nist.govnist.gov

Table 3: Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Value | Unit |

| Zero-Point Vibrational Energy | kJ/mol | |

| Enthalpy | kJ/mol | |

| Entropy | J/mol·K | |

| Gibbs Free Energy | kJ/mol |

Electronic Structure and Reactivity Analysis

Beyond geometry and thermodynamics, computational methods provide deep insights into the electronic structure of a molecule, which is fundamental to its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting a higher reactivity towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the propenyl group, while the LUMO would also be distributed over the π-system.

Table 4: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Energy Gap (ΔE) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the ethoxy and methoxy groups due to their high electronegativity.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions: Represent areas of neutral potential.

The MEP surface provides a clear and intuitive picture of the molecule's reactive sites and is a powerful complement to FMO analysis in predicting chemical behavior.

Spectroscopic Parameter Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through theoretical methods is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.net

Specific theoretical NMR chemical shift predictions for this compound using the GIAO method were not found in the surveyed scientific literature. Experimental ¹H NMR data for the related compound isoeugenol (B1672232) has been reported. researchgate.netresearchgate.netmdpi.comhmdb.ca A theoretical study on this compound would involve optimizing the molecule's geometry using a method like DFT, followed by a GIAO calculation to predict the ¹H and ¹³C chemical shifts. These predicted values could then be compared with experimental data to confirm the molecular structure and assign spectral peaks.

Theoretical simulation of Ultraviolet-Visible (UV-Vis) spectra helps in understanding the electronic transitions within a molecule and predicting its absorption properties. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for simulating UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions. mdpi.comwikipedia.orgchemrxiv.org

While general studies demonstrate the utility of TD-DFT for predicting the UV-Vis spectra of natural compounds, a specific theoretical UV-Vis spectral simulation for this compound has not been reported in the available literature. mdpi.comnih.gov Such a study would typically be performed using a functional like B3LYP and a suitable basis set, often in a solvent model to account for environmental effects. mdpi.com The simulation would yield the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, likely π → π* transitions within the aromatic ring and the conjugated propenyl side chain. This information is valuable for applications such as the design of photoprotective agents. mdpi.comnih.gov

Table 2: Illustrative Data from a Hypothetical TD-DFT Simulation for this compound This table illustrates the kind of data that would be produced from a TD-DFT calculation and is not based on published results for this compound.

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 285 | 0.25 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 (π → π*) |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations and other conformational analysis techniques are employed to study the flexibility of a molecule and its preferred three-dimensional structures (conformers). These methods also allow for the investigation of intermolecular interactions with other molecules, such as solvents or biological receptors.

There are no specific molecular dynamics or detailed conformational analysis studies for this compound in the reviewed literature. However, related molecules have been the subject of such investigations. For instance, conformational studies have been performed on eugenol (B1671780) using semiempirical methods, and MD simulations have been used to study the interaction of eugenol with olfactory receptors. nih.govresearchgate.netnih.gov A conformational analysis of this compound would likely focus on the rotational barriers of the ethoxy and methoxy groups, as well as the orientation of the propenyl side chain relative to the benzene ring. Understanding these conformational preferences is key to explaining its interactions in various chemical and biological systems.

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational studies can model these solvent effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models in molecular dynamics simulations. These studies can reveal how the solvent affects conformational equilibria, electronic structure, and spectroscopic properties.

While TD-DFT studies on related compounds have utilized solvent models to provide more accurate spectral predictions, dedicated research on the systematic effects of different solvents on the molecular properties of this compound is not available in the current literature. mdpi.com Such an investigation would be valuable for understanding its behavior in different environments, for example, how its solubility and reactivity change in polar versus non-polar solvents. This could be achieved by performing DFT and MD simulations in a series of solvents with varying polarities.

Advanced Research Applications and Methodological Contributions Excluding Prohibited Categories

Utility as a Chemical Building Block and Intermediate

The molecular architecture of 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene (B12730761), featuring a reactive propenyl group and stable ether linkages, positions it as a valuable intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, making it a key component in the production of more complex molecules.

Synthesis of Complex Organic Molecules and Specialty Chemicals

This compound serves as a significant precursor in the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. A primary application is its role as an intermediate in the production of high-value aroma compounds. For instance, it is a key intermediate in the synthesis of certain synthetic vanillin (B372448) derivatives, where the propenyl group can be oxidatively cleaved to yield an aldehyde functionality. google.com The synthesis route often begins with eugenol (B1671780), which is first ethylated to produce eugenol ethyl ether and then isomerized to yield this compound. mdpi.comresearchgate.net This multi-step process highlights the compound's role as a crucial link in a synthetic chain. mdpi.com

Furthermore, the isoeugenol (B1672232) scaffold, of which this compound is a derivative, is used to create other complex structures. For example, isoeugenol itself can be converted into its monoglycidyl ether, an intermediate used to produce diepoxidized monomers for thermosetting resins. nih.gov This demonstrates the synthetic potential of the core structure, which can be applied to its ether derivatives for creating diverse and complex molecular frameworks.

Precursor for Advanced Materials (e.g., polymers derived from propenylbenzenes)

The propenyl group in this compound is a polymerizable moiety, marking the compound as a potential monomer for the creation of advanced materials. Propenylbenzenes are a class of 1,2-disubstituted ethylenes that, while generally resistant to radical homopolymerization, can undergo cationic polymerization. oup.com Research on propenylbenzene polymerization shows that reaction conditions, such as the type of catalyst (e.g., metal halides vs. boron trifluoride complexes) and temperature, significantly influence the polymer's structure and molecular weight. oup.com

For instance, studies on the cationic polymerization of propenylbenzene have shown that milder catalysts can lead to a greater degree of rearrangement during polymerization. oup.com This knowledge is directly applicable to this compound, suggesting it can be used to form polymers with tailored structures.

Table 1: Cationic Polymerization of Propenylbenzene with Metal Halide Catalysts

Data adapted from a study on propenylbenzene polymerization, illustrating the influence of catalysts and temperature on polymer yield and properties. This serves as a model for the potential polymerization of this compound.| Catalyst | Solvent | Temperature (°C) | Yield (%) | Insoluble Polymer (%) |

| BF₃ | Toluene | 0 | 97 | 2.5 |

| BF₃ | Toluene | -78 | 75 | 5.5 |

| SnCl₄ | Toluene | 0 | 85 | 1.0 |

| SnCl₄ | Toluene | -78 | 80 | 3.0 |

| TiCl₄ | Toluene | 0 | 90 | 0.5 |

| TiCl₄ | Toluene | -78 | 88 | 1.5 |

More directly, derivatives such as ethoxy isoeugenyl methacrylate (B99206) have been successfully polymerized via emulsion radical polymerization to produce stable latexes. acs.org These polymers exhibit glass transition temperatures suitable for applications in adhesives and coatings, opening a pathway for the use of this compound derivatives in creating bio-based functional materials. acs.org The development of such polymers from natural product derivatives aligns with green chemistry principles for creating synthetic polymers. acs.orgyoutube.com

Structure-Activity Relationship (SAR) Studies for Related Chemical Entities

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its physical, chemical, and biological properties. For this compound, SAR analyses provide insights by comparing it to related isoeugenol ethers and anisole (B1667542) derivatives and by examining the specific roles of its substituents.

Comparative Analysis of Isoeugenol Ethers and Anisole Derivatives

This compound belongs to the broader classes of isoeugenol ethers and anisoles (methoxybenzenes). hmdb.ca Comparative studies of these related compounds reveal important structural nuances. For example, the synthesis of isoeugenol methyl ether mdpi.com and isoeugenol ethyl ether mdpi.com involves similar chemical principles but can result in different yields and selectivities depending on the reagents and catalysts used.

The properties of these ethers differ based on the alkyl group attached to the phenolic oxygen. The ethyl group in this compound, compared to the methyl group in its corresponding methyl ether, can influence properties like lipophilicity, boiling point, and metabolic stability. The position of the substituents on the benzene (B151609) ring is also critical; the arrangement in isoeugenol derivatives is known to be a key determinant of biological activity when compared to their eugenol counterparts. These comparisons are essential for designing molecules with specific desired properties for applications ranging from materials science to fragrances. nih.gov

Table 2: Comparison of Related Isoeugenol and Anisole Derivatives

| Compound Name | Chemical Formula | Key Structural Difference from Target |

| This compound | C₁₂H₁₆O₂ | - |

| Isoeugenol nih.gov | C₁₀H₁₂O₂ | Hydroxyl group instead of ethoxy group |

| Isoeugenol methyl ether mdpi.com | C₁₁H₁₄O₂ | Methyl ether instead of ethyl ether |

| Anethole (p-Propenylanisole) nist.gov | C₁₀H₁₂O | Lacks the ethoxy/hydroxyl group at position 2 |

| Estragole (p-Allylanisole) hmdb.ca | C₁₀H₁₂O | Allyl group instead of propenyl; lacks group at 2 |

Investigation of Steric and Electronic Effects of Substituents on Molecular Interactions

The chemical behavior of this compound is governed by the interplay of steric and electronic effects of its three key substituents: the ethoxy group, the methoxy (B1213986) group, and the propenyl group.

Electronic Effects : The ethoxy and methoxy groups are both electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. This increases the electron density of the benzene ring, particularly at the ortho and para positions, influencing its reactivity in electrophilic aromatic substitution reactions. These electronic contributions can be quantified using parameters like Hammett constants to predict reactivity. nih.gov

Steric Effects : Steric hindrance, or the spatial arrangement of atoms, plays a crucial role in the molecule's interactions. The bulkiness of the ethoxy group compared to a methoxy group can influence the molecule's ability to fit into an active site or pack in a crystal lattice. chemrxiv.orgnih.gov In polymerization, bulky substituents on the ring can create a "buttressing effect," forcing other groups closer to a reacting monomer and thereby enhancing stereoselectivity. mdpi.com The geometry of the propenyl group (trans- or cis-) is another critical steric factor that affects molecular shape and stability. chemrxiv.org

SAR studies on related complex molecules often reveal that a balance between steric bulk and electronic properties is necessary for optimal activity. nih.govrsc.org For example, in some systems, electron-withdrawing groups enhance activity, while in others, electron-donating groups like those on this compound are preferred. nih.gov Understanding these effects allows for the rational design of new derivatives with enhanced performance.

Development of Analytical Standards and Reference Materials

The development of certified reference materials (CRMs) is essential for ensuring the quality, consistency, and reliability of chemical analyses across different laboratories and industries. For a compound like this compound, which has applications in regulated fields such as flavors and potentially materials, having a well-characterized analytical standard is crucial.

The parent compound, isoeugenol, is available as a United States Pharmacopeia (USP) Reference Standard. sigmaaldrich.comusp.org This CRM is produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards and is used for quality control tests and assays as specified in the USP compendia. sigmaaldrich.com The availability of a reference standard for isoeugenol establishes a precedent and a methodological framework for the development of a similar standard for its ethyl ether derivative.

An analytical standard for this compound would serve several key functions:

Identity Confirmation : To confirm the presence of the compound in a sample mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Assessment : To determine the purity of synthesized batches of the compound.

Quantitative Analysis : To accurately measure the concentration of the compound in commercial products or research samples.

The creation of such a standard involves rigorous purification and characterization to establish its identity and purity with a high degree of certainty, making it a reliable benchmark for all subsequent analytical work.

Purity and Isomeric Purity Assessment for Research-Grade Compounds

The assessment of purity for research-grade this compound is crucial for ensuring the reliability and reproducibility of experimental results. The purity of this compound, which exists as a solid with a melting point of 63-64 °C, can be determined using various analytical techniques. nih.gov While specific research detailing the purity assessment of this particular compound is limited, standard methods for similar aromatic compounds are applicable.

The presence of isomers, particularly the (E) and (Z)-isomers, is a critical aspect of purity assessment. The distinct spatial arrangement of the propenyl group in these isomers can lead to different physical, chemical, and biological properties. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are principal techniques used to separate and quantify these isomers, thereby establishing the isomeric purity of a sample. For instance, a study on the related compound trans-anethole utilized HPLC to study its biotransformation, a method that could be adapted for this compound. industrialchemicals.gov.au

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H16O2 | nih.gov |

| Molecular Weight | 192.25 g/mol | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 63 - 64 °C | nih.gov |

| IUPAC Name | 1-ethoxy-2-methoxy-4-[(Z)-prop-1-en-1-yl]benzene | nih.gov |

Application in Chromatographic Method Development and Validation

In the realm of analytical chemistry, reference standards are indispensable for the development and validation of chromatographic methods. This compound can serve as a reference standard in the development of methods aimed at identifying and quantifying structurally related compounds in complex matrices.

Role in Food Authenticity and Food Science Research (Focus on Detection and Origin)

The presence of specific volatile and semi-volatile organic compounds in food products can be indicative of their origin, quality, and processing methods. While direct research on this compound as a food biomarker is limited, the broader class of methoxybenzenes is of significant interest in food science. hmdb.ca

Investigation as a Potential Biomarker for Food Consumption Patterns

Dietary biomarkers are objective measures of food intake and can provide valuable insights into dietary patterns and their health implications. nih.gov While a related compound, 1-Methoxy-4-(2-propenyl)benzene, has been suggested as a potential biomarker for the consumption of foods like anise, fennel, and basil, specific research into this compound for this purpose is not currently available in the reviewed literature. hmdb.ca The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as a flavouring agent and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," which supports its presence in the food supply. nih.gov

Trace Analysis and Characterization in Natural Product Extracts

The analysis of trace components in natural product extracts is a key area of food science and phytochemical research. Techniques such as GC-MS and LC-MS are critical for identifying and quantifying these compounds. mdpi.com While there is extensive research on related compounds like isoeugenol in various plant extracts, specific studies focusing on the trace analysis of this compound in natural products are not well-documented in the available scientific literature.

Environmental Analytical Chemistry

The detection and quantification of chemical compounds in environmental samples are essential for monitoring pollution and understanding the environmental fate of various substances.

Development of Methods for Detection and Quantification in Environmental Samples

The development of robust analytical methods is a prerequisite for the environmental monitoring of any compound. For a compound like this compound, methods would likely involve sample extraction from matrices such as water or soil, followed by analysis using sensitive techniques like GC-MS or LC-MS. However, a review of the current scientific literature does not yield specific methods developed for the detection and quantification of this compound in environmental samples. The focus of environmental studies on related compounds has been on more widely used or naturally abundant isomers.

Future Perspectives and Emerging Research Areas

Design and Development of Novel, Sustainable Synthetic Routes

The future of synthesizing 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene (B12730761) and related compounds is intrinsically linked to the principles of green chemistry. Traditional methods for producing aryl ethers or modifying phenylpropanoids often rely on harsh conditions, toxic reagents, or environmentally damaging solvents. orgsyn.orgresearchgate.net Emerging research seeks to replace these with more sustainable alternatives.

One promising approach involves the use of ultrasound in synthesis, which can enhance reaction rates and yields, often at lower temperatures. A patented method for synthesizing isoeugenol (B1672232) utilizes ultrasonic conditions to decompose clove powder in a potassium hydroxide (B78521) and ethanol (B145695) solution, indicating a potential route for greener starting material production. google.com Another area of development is the use of more benign catalytic systems. For instance, the Ullmann condensation for creating diaryl ethers, a reaction type relevant for synthesizing complex ethers, can be accelerated under milder conditions using copper salts catalyzed by ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD). researchgate.net Future work will likely focus on adapting such catalytic systems to use earth-abundant metals and biodegradable ligands, minimizing waste and environmental impact.

Table 1: Comparison of Synthetic Approaches for Phenylpropanoid Derivatives

| Parameter | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Energy Source | Conventional heating (reflux) | Ultrasound, Microwave |

| Catalysts | Stoichiometric reagents, heavy metals | Catalytic copper salts with ligands, earth-abundant metal catalysts |

| Solvents | Toluene, Benzene (B151609), Collidine | Greener solvents (e.g., ionic liquids), solvent-free conditions |

| Reaction Conditions | High temperatures (~170°C) | Milder temperatures, reduced reaction times |

| Key Principle | Product yield | Atom economy, reduced waste, energy efficiency |

Exploration of Bio-Catalytic and Enzymatic Synthetic Pathways

Biocatalysis presents a powerful, sustainable alternative to conventional chemical synthesis. The use of enzymes and whole-cell microorganisms offers high selectivity and reactivity under mild, aqueous conditions. Research into the chemo-enzymatic synthesis of propenylbenzene derivatives provides a clear blueprint for future applications involving this compound. frontiersin.orgresearchgate.net

A notable two-step chemo-enzymatic method has been developed for various propenylbenzenes. frontiersin.orgresearchgate.net The first step involves a lipase-catalyzed epoxidation of the propenyl group, followed by hydrolysis to form a diol. frontiersin.org Specifically, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is used for this transformation. frontiersin.orgresearchgate.net The second step employs microbial oxidation of the resulting diol to produce valuable hydroxy ketones. frontiersin.org Microorganisms such as Rhodococcus erythropolis and Dietzia sp. have proven effective in this oxidative transformation. frontiersin.orgresearchgate.net Adapting this enzymatic and microbial toolkit to this compound could yield novel, functionalized derivatives with high precision.

Table 2: Bio-catalytic Systems for Propenylbenzene Modification

| Biological System | Starting Material Class | Transformation | Product Class |

|---|---|---|---|

| Candida antarctica lipase B (Novozym 435) | Propenylbenzenes (e.g., Isosafrole, Anethole) | Epoxidation of the propenyl double bond | Diols |

| Rhodococcus erythropolis | Propenylbenzene-derived diols | Microbial oxidation | Hydroxy ketones |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming indispensable. For complex molecules like isoeugenol derivatives, these methods can unravel elusive reactive intermediates and reaction kinetics. nih.gov

Kinetic NMR (Nuclear Magnetic Resonance) spectroscopy, for example, has been used to study the haptenation process of isoeugenol, a mechanism relevant to its derivatives. nih.gov This technique allows researchers to follow the concentration of reactants, intermediates, and products in real-time, confirming the reaction order and providing insight into the formation of specific intermediates like hydroxy quinone methides. nih.gov The application of such in situ techniques (e.g., Raman, FT-IR spectroscopy) to the synthesis of this compound would enable precise control over reaction conditions to maximize yield and purity, and to better understand the formation of (E/Z) isomers.

Table 3: Applications of Advanced Spectroscopy in Phenylpropanoid Research

| Spectroscopic Technique | Application | Type of Insight Gained |

|---|---|---|

| Kinetic NMR Spectroscopy | Monitoring nucleophilic addition to isoeugenol derivatives | Reaction order, kinetics, identification of transient intermediates. nih.gov |

| Gas Chromatography (GC) | Determining product purity and isomer ratios | Quantitative analysis of cis/trans isomer content in isoeugenol synthesis. google.com |

| LC–ESI–MS/MS | Purification and identification of bioactive compounds | Structural confirmation of compounds like trans-Anethole. researchgate.net |

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. researchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways from the ground up. caltech.edumdpi.com While direct AI applications for this compound are not yet published, the methodologies are broadly applicable.

Table 4: Potential AI and Machine Learning Applications

| AI/ML Model Type | Potential Application for this compound | Desired Outcome |

|---|---|---|

| Graph Neural Network (GNN) | Prediction of reaction outcomes and regioselectivity. researchgate.net | Optimized synthetic routes, higher yields of desired isomers. |

| Support Vector Machine (SVM) | Classification of reactant combinations for reactivity. mdpi.com | Efficient screening of potential starting materials. |

| AutoML QSPR Models | Prediction of physicochemical properties (e.g., solubility). nih.gov | In silico screening of novel derivatives for desired properties. |

Stereoselective and Enantioselective Synthesis of Isomers and Chiral Derivatives

The propenyl group in this compound introduces stereoisomerism, specifically (E) and (Z) isomers (also referred to as trans and cis). nist.gov The properties and biological activities of these isomers can differ significantly. For instance, commercial isoeugenol preparations often require the cis-isomer content to be low. google.com Future research will increasingly focus on synthetic methods that provide high stereoselectivity, yielding predominantly one isomer. This can be achieved through the careful selection of catalysts and reaction conditions, guided by mechanistic studies and computational modeling. nih.gov

Furthermore, the double bond of the propenyl group offers a handle for creating new chiral centers. Enantioselective reactions, such as asymmetric epoxidation or dihydroxylation, could transform the achiral this compound into a range of chiral derivatives. Research on the regioselective reactions of isoeugenol derivatives with various reagents demonstrates that the electronics of the aromatic ring and the nature of the electrophile can direct the outcome of additions to the double bond. researchgate.net The development of enantioselective catalytic systems for these transformations is a key frontier, promising access to novel, stereochemically pure compounds with potentially unique properties.

Q & A

Q. What are the common synthetic routes for 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A key intermediate, 4-propylcyclohexylbenzene, is reacted with ethynylbenzene under palladium-catalyzed conditions to form the ethynyl linkage. Temperature (80–120°C), solvent choice (e.g., THF or DMF), and catalyst loading (1–5 mol%) critically influence yield. For example, excess ethynylbenzene (1.5 equiv) improves coupling efficiency. Post-synthesis purification via column chromatography (hexane:EtOAc gradient) ensures >95% purity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation combines X-ray crystallography (for solid-state conformation) and spectroscopic techniques :

- NMR : H NMR identifies ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy (δ 3.8 ppm, singlet) groups. The propenyl moiety shows vinyl protons at δ 5.1–6.3 ppm .

- IR : Stretching frequencies for C-O (1250–1050 cm) and aromatic C=C (1600–1450 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 246.1620 (calculated for CHO) .

Q. What are the standard protocols for assessing the purity of this compound?

- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A retention time of 8.2 ± 0.3 min indicates baseline separation from byproducts. GC-MS is used for volatile impurities, with <0.5% residual solvents (e.g., DMF) allowed .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of substitution reactions at the ethoxy group?

- Methodological Answer : Substitution selectivity depends on:

- Nucleophile Strength : Strong nucleophiles (e.g., Grignard reagents) favor SN2 mechanisms, while weak nucleophiles require Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing substitution rates by 30–50% compared to non-polar solvents .

- Temperature : Elevated temperatures (>100°C) promote competing elimination pathways, reducing substitution yields by 15–20% .

Q. What computational methods predict the biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PTP1B (a diabetes-related enzyme). Key steps:

- Ligand Preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G*).

- Protein Preparation : Retrieve PTP1B crystal structure (PDB ID: 1NNY), remove water, add hydrogens.

- Docking : Grid box centered on active site (20 Å). Results show a binding energy of −8.2 kcal/mol, with hydrogen bonds to Arg24 and Tyr46 .

Validation via MD simulations (GROMACS, 100 ns) confirms stable ligand-protein interactions .

Q. How can researchers resolve contradictions in reported oxidation products of this compound?

- Methodological Answer : Discrepancies arise from varying oxidants:

- KMnO (acidic): Cleaves propenyl to carboxylic acid (yield: 60–70%).

- CrO (Jones oxidation): Forms ketone intermediates (detected via C NMR, δ 208 ppm) but may overoxidize .

To reconcile data, use LC-MS for real-time monitoring and isotopic labeling (O) to track oxygen incorporation pathways .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) induce enantioselectivity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.